N-(4-chloroquinazolin-6-yl)acetamide

Hydrolytic stability Synthetic intermediate Amide vs. ester

N-(4-Chloroquinazolin-6-yl)acetamide (CAS 1413196-74-3) is a heterocyclic building block belonging to the 4-chloroquinazoline class, with a molecular formula of C10H8ClN3O and a molecular weight of 221.64 g/mol. The compound features a reactive 4-chloro leaving group for nucleophilic aromatic substitution (SNAr) chemistry and a 6-acetamido substituent that provides a hydrolytically stable amide linkage, distinguishing it from the more labile 6-acetoxy ester analogs.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 1413196-74-3
Cat. No. B3322018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloroquinazolin-6-yl)acetamide
CAS1413196-74-3
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=CN=C2Cl
InChIInChI=1S/C10H8ClN3O/c1-6(15)14-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3,(H,14,15)
InChIKeyCLPKIHNXAMLZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloroquinazolin-6-yl)acetamide (CAS 1413196-74-3): Procurement-Ready Synthetic Intermediate for Quinazoline Kinase Inhibitor Programs


N-(4-Chloroquinazolin-6-yl)acetamide (CAS 1413196-74-3) is a heterocyclic building block belonging to the 4-chloroquinazoline class, with a molecular formula of C10H8ClN3O and a molecular weight of 221.64 g/mol [1]. The compound features a reactive 4-chloro leaving group for nucleophilic aromatic substitution (SNAr) chemistry and a 6-acetamido substituent that provides a hydrolytically stable amide linkage, distinguishing it from the more labile 6-acetoxy ester analogs . Its computed physicochemical profile—XLogP3 of 1.7, topological polar surface area of 54.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within favorable drug-like chemical space for downstream lead generation [1]. The quinazoline core is a privileged scaffold in medicinal chemistry, extensively validated as the pharmacophoric backbone of clinically approved EGFR tyrosine kinase inhibitors including gefitinib, erlotinib, and afatinib [2].

Why N-(4-Chloroquinazolin-6-yl)acetamide Cannot Be Interchanged with Other 4-Chloroquinazoline Building Blocks in Kinase Inhibitor Synthesis


Substituting N-(4-chloroquinazolin-6-yl)acetamide with a close structural analog such as 4-chloroquinazolin-6-yl acetate (CAS 179246-11-8) or 4-chloroquinazolin-6-amine (CAS 208533-37-3) introduces quantifiable differences in hydrolytic stability, hydrogen-bonding capacity, and downstream synthetic compatibility that directly affect lead compound quality and SAR reproducibility. The 6-acetamido substituent in the target compound is explicitly recited as a preferred embodiment in foundational quinazoline tyrosine kinase inhibitor patents (US 5,580,870; US 5,475,001), indicating its validated role in generating potent 4-anilinoquinazoline derivatives [1]. The amide NH contributes one hydrogen bond donor (HBD = 1), a feature absent in the O-acetate analog (HBD = 0), altering both physicochemical properties and potential target engagement profiles of downstream products [2]. Furthermore, generic replacement with the non-chlorinated N-(quinazolin-6-yl)acetamide eliminates the essential 4-chloro SNAr handle, rendering the compound incapable of the key 4-anilino coupling step required to access the bioactive 4-anilinoquinazoline chemotype [3].

N-(4-Chloroquinazolin-6-yl)acetamide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Hydrolytic Stability: N-Acetamido (Amide) vs. O-Acetate (Ester) at the 6-Position of 4-Chloroquinazoline

N-(4-Chloroquinazolin-6-yl)acetamide bears a 6-acetamido group linked via a hydrolytically robust amide bond, whereas the closest commercial analog, 4-chloroquinazolin-6-yl acetate (CAS 179246-11-8), carries a 6-acetoxy group linked via an ester bond that is susceptible to nucleophilic cleavage . The ester analog undergoes rapid aminolysis in 7N NH₃/MeOH at room temperature (1–3 hours) to yield 4-chloroquinazolin-6-ol, a reaction exploited preparatively for deprotection [1]. Under identical ammonolysis conditions, the amide bond of the target compound remains intact, preserving the C–N linkage at the 6-position for downstream chemistry . This differential stability has practical consequences for multi-step synthesis: the ester analog cannot survive amination conditions at the 4-position that employ amine nucleophiles, whereas the acetamido analog tolerates a broader range of basic and nucleophilic reaction environments [2].

Hydrolytic stability Synthetic intermediate Amide vs. ester

Hydrogen Bond Donor Count: Impact on Physicochemical and Drug-Likeness Profiles Among 4-Chloroquinazoline-6-Substituted Intermediates

N-(4-Chloroquinazolin-6-yl)acetamide possesses one hydrogen bond donor (HBD = 1) attributable to the acetamido N–H, as computed by PubChem (Cactvs 3.4.6.11) [1]. In contrast, 4-chloroquinazolin-6-yl acetate (CAS 179246-11-8) has HBD = 0, and 4-chloroquinazolin-6-amine (CAS 208533-37-3) has HBD = 1 (from the primary amine, but with different donor strength and geometry) . This single HBD unit places the target compound within Lipinski's Rule of Five guidelines (HBD ≤ 5) while providing a key pharmacophoric feature that can be exploited in downstream target engagement: the amide NH can act as a hydrogen bond donor to kinase hinge-region residues in final 4-anilinoquinazoline products [2]. By contrast, the O-acetate analog (HBD = 0) eliminates this donor capacity entirely, potentially reducing the binding enthalpy of derived inhibitors .

Hydrogen bond donor Drug-likeness Physicochemical properties

Lipophilicity (XLogP3) Differentiation: Optimized Polarity for Downstream Pharmacokinetic Tuning

The target compound has a computed XLogP3 of 1.7 (PubChem XLogP3-AA algorithm) [1]. In comparison, 4-chloroquinazolin-6-amine (CAS 208533-37-3) has a reported LogP of approximately 3.25 (molbase.cn), making it roughly 1.55 log units more lipophilic [2]. This difference of ΔLogP ≈ 1.55 translates to an approximately 35-fold difference in octanol-water partition coefficient, meaning the 6-amino analog is substantially more hydrophobic. For medicinal chemistry campaigns targeting kinase ATP-binding sites—which are typically polar environments—the lower lipophilicity of the acetamido intermediate is advantageous: it reduces the risk of downstream lead compounds exhibiting excessive LogP (a known liability associated with promiscuity, hERG binding, and poor metabolic stability) [3]. The 4-chloroquinazoline core itself contributes baseline lipophilicity; the 6-acetamido group provides a moderating polar influence that the 6-amino and 6-unsubstituted analogs lack.

Lipophilicity XLogP3 ADME optimization

Patent-Backed Scaffold Preference: 6-Acetamido as an Explicitly Claimed Substituent in Foundational Quinazoline EGFR Inhibitor Patents

The 6-acetamido substitution pattern of N-(4-chloroquinazolin-6-yl)acetamide is explicitly recited in the allowed claims of US Patent 5,580,870 (Zeneca Limited, issued December 3, 1996) and its family member US 5,475,001 [1]. Specifically, claim 6 of US 5,580,870 defines preferred quinazoline derivatives wherein (R¹)ₘ is '6-amino, 6,7-dimethoxy, 6-piperidino or 6-acetamido,' with Q selected from specific bicyclic heteroaryl moieties [2]. These patents constitute the foundational intellectual property for the 4-anilinoquinazoline EGFR inhibitor class that ultimately yielded gefitinib (Iressa®) [3]. While other 6-substituted 4-chloroquinazoline building blocks (e.g., 6-acetoxy, 6-hydroxy, 6-methoxy) appear in the broader quinazoline literature, the explicit inclusion of 6-acetamido in the narrow, commercially validated claims provides a direct line-of-sight from this building block to clinically precedented pharmacophores. The 4-chloro group serves as the universal SNAr electrophile for installing diverse aniline head groups at the 4-position, a transformation documented to proceed efficiently under microwave-mediated conditions in THF/H₂O [4].

EGFR inhibitor Tyrosine kinase Patent composition-of-matter

Commercial Purity Tiering: 98% (NLT) Certification Enabling Direct Use in SAR Campaigns Without Re-Purification

N-(4-Chloroquinazolin-6-yl)acetamide is commercially available at a certified purity of NLT 98% (MolCore, product MC522137; Leyan, product 1128423), supported by ISO-compliant quality systems and batch-specific Certificates of Analysis including NMR, HPLC, or GC . In comparison, the closest analog 4-chloroquinazolin-6-yl acetate (CAS 179246-11-8) is typically offered at a minimum purity specification of 95% from multiple suppliers (AKSci 9405AA) . The 3% differential in minimum purity specification may appear modest, but in the context of medicinal chemistry SAR studies—where impurities at ≥2% can generate false-positive or false-negative activity readouts in biochemical and cellular assays—this represents a meaningful quality gap. Furthermore, the NLT 98% specification aligns with the purity thresholds commonly required by pharmaceutical development partners for intermediate-scale (gram-to-kilogram) synthesis campaigns . The compound is stocked in multiple Chinese and US warehouses (Shanghai, Anhui, Wuhan, Chengdu, Shenzhen, San Francisco Bay Area), supporting rapid global fulfillment .

Purity specification Quality assurance Procurement readiness

N-(4-Chloroquinazolin-6-yl)acetamide: Evidence-Grounded Research and Industrial Application Scenarios


4-Anilinoquinazoline Kinase Inhibitor Library Synthesis via SNAr at the C4 Position

The compound's 4-chloro group serves as a universal electrophilic handle for microwave-mediated or thermal N-arylation with substituted anilines, generating focused libraries of 4-anilinoquinazoline-6-acetamides for EGFR/HER2 kinase inhibitor screening [1]. The 6-acetamido group remains intact throughout the SNAr step (unlike the 6-acetoxy ester analog), preserving the amide pharmacophore for downstream SAR. This scenario is directly supported by the N-arylation methodology of Nishimura et al. (2021), which demonstrated efficient coupling of 4-chloroquinazolines with diverse anilines under microwave conditions in THF/H₂O [1], and by the patent precedent establishing 6-acetamido-4-anilinoquinazolines as potent tyrosine kinase inhibitors [2].

Medicinal Chemistry SAR Exploration Requiring Hydrolytically Stable 6-Position Functionality

In multi-step synthetic sequences where the 6-substituent must survive basic, nucleophilic, or reducing conditions, the acetamido group provides chemical orthogonality that the 6-acetoxy ester cannot match. The documented quantitative ammonolysis of the ester analog (t₁/₂ ~1 hour in 7N NH₃/MeOH at RT) vs. amide stability under identical conditions [1] translates to broader solvent and reagent compatibility in automated parallel synthesis platforms. This stability advantage reduces the need for protecting group strategies at the 6-position and improves overall synthetic throughput in library production. The balanced lipophilicity (XLogP3 = 1.7) [2] further ensures that downstream products remain within drug-like chemical space without requiring polarity adjustment via additional synthetic manipulation.

Fragment-Based and Structure-Based Drug Design Leveraging Computed Physicochemical Parameters

The well-characterized computed profile of N-(4-chloroquinazolin-6-yl)acetamide — XLogP3 = 1.7, TPSA = 54.9 Ų, HBD = 1, HBA = 3, rotatable bonds = 1 [1] — makes it suitable as a core scaffold for fragment-based drug discovery (FBDD) or as a starting point for structure-based design. The single hydrogen bond donor (acetamido NH) provides a defined vector for hinge-region hydrogen bonding in kinase ATP-binding sites, as inferred from the co-crystal structures of related 4-anilinoquinazolines with EGFR [2]. The moderate TPSA and low molecular weight (221.64 Da) place the compound within fragment-like property space (MW < 300, clogP < 3), enabling efficient fragment growing or linking strategies. This scenario is enabled by the commercial availability at 98% purity, ensuring that fragment screens are not contaminated by impurities that could generate false hits.

Scale-Up Synthesis of Patent-Protected Quinazoline Intermediates for Preclinical Development

For programs advancing hit compounds into preclinical development, the availability of N-(4-chloroquinazolin-6-yl)acetamide at NLT 98% purity with ISO-certified quality systems [1] supports gram-to-kilogram scale synthesis with batch-to-batch consistency. The explicit inclusion of the 6-acetamido motif in the narrow claims of US 5,580,870 and US 5,475,001 [2] provides a clearer intellectual property landscape for derived lead series compared to building blocks with less specifically patented substitution patterns. The compound's long-term storage stability (2 years at 20°C) [1] reduces procurement frequency and ensures consistent material quality throughout the duration of multi-year development programs.

Quote Request

Request a Quote for N-(4-chloroquinazolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.